Oxymetholone
Overview
Description
Oxymetholone is an anabolic steroid, which is a man-made form of a hormone similar to testosterone . It is used to treat certain types of anemia, including anemia caused by chemotherapy . Oxymetholone is also used to treat osteoporosis, HIV/AIDS wasting syndrome, and to promote weight gain and muscle growth in certain situations .
Synthesis Analysis
A long-term metabolite of the doping agent oxymetholone (OXM-M2, 17β-hydroxymethyl-2,17α-methyl-18-norandrost-13-en-3-one) which has been identified by GC-MS/MS was synthesized from commercially available materials .Molecular Structure Analysis
Oxymetholone has a molecular formula of C21H32O3, with an average mass of 332.484 Da and a monoisotopic mass of 332.235138 Da .Chemical Reactions Analysis
There is limited information available on the chemical reactions of Oxymetholone .Physical And Chemical Properties Analysis
Oxymetholone is a synthetic anabolic steroid that is structurally related to the male hormone testosterone . It exists at room temperature as white-to-creamy crystals . It is practically insoluble in water, but it is soluble in ethanol, dioxane, and ether and very soluble in chloroform .Scientific Research Applications
Clinical Applications and Effects
HIV-Associated Wasting and Anemia Treatment Oxymetholone has shown promise in treating HIV-associated wasting and anemias caused by deficient red cell production. Its anabolic properties have been leveraged in clinical settings to improve nutritional status and increase red blood cell count, aiding in the management of conditions characterized by involuntary weight loss and anemia (Pavlatos et al., 2001).
Radioprotective Effects Research has identified Oxymetholone's potential radioprotective effects. In studies involving irradiated mice, Oxymetholone treatment increased survival rates and mitigated the negative impacts of gamma irradiation on hematological parameters. These findings suggest Oxymetholone may protect against radiation-induced damage, particularly by stimulating hematopoietic cells (Hosseinimehr et al., 2006).
Immunomodulatory Properties The immunomodulatory effects of Oxymetholone have been examined, with studies indicating it can modulate cell-mediated immunity without significantly impacting the host resistance to infections like Listeria monocytogenes. This suggests Oxymetholone may have selective immunomodulatory effects, potentially beneficial for managing specific immune-related conditions (Karrow et al., 2000).
Bone Marrow Failure Syndromes Androgens like Oxymetholone are used in treating Fanconi anemia and other bone marrow failure syndromes. Studies have explored Oxymetholone's efficacy in stimulating hematopoietic stem cell cycling and suppressing transcription factors detrimental to marrow function. Such applications highlight its potential in managing and possibly improving outcomes in patients with bone marrow-related diseases (Zhang et al., 2014).
Safety And Hazards
Oxymetholone may cause serious, sometimes life-threatening liver problems including cysts, tumors, or liver failure . It can also affect your cholesterol level and increase your risk of heart disease or blood vessel problems . Long-term use of oxymetholone can cause liver tumors or blood-filled cysts in your liver or spleen .
properties
IUPAC Name |
(2Z,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12-/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMWWNHDUZJFDW-DHODBPELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C/O)/C(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Record name | OXYMETHOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023794 | |
Record name | Oxymetholone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992) | |
Record name | OXYMETHOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform | |
Record name | OXYMETHOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxymetholone | |
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URL | https://www.drugbank.ca/drugs/DB06412 | |
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Record name | OXYMETHOLONE | |
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Mechanism of Action |
Oxymethalone is a 17 alpha-alkylated anabolic-androgenic steroid and a synthetic derivative of testosterone, whose anabolic effects are used to treat muscle wasting in HIV patients. The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects., Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/, Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/ | |
Record name | Oxymetholone | |
Source | DrugBank | |
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Record name | OXYMETHOLONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxymetholone | |
Color/Form |
Crystals from ethyl acetate, WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER | |
CAS RN |
434-07-1 | |
Record name | OXYMETHOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxymetholone [USAN:USP:INN:BAN:JAN] | |
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Record name | Oxymetholone | |
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Record name | Oxymetholone | |
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Record name | Oxymetholone | |
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Record name | OXYMETHOLONE | |
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Record name | OXYMETHOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3374 | |
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Melting Point |
352 to 356 °F (NTP, 1992), 178°C to 180°C, 185-190 °C | |
Record name | OXYMETHOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxymetholone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYMETHOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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